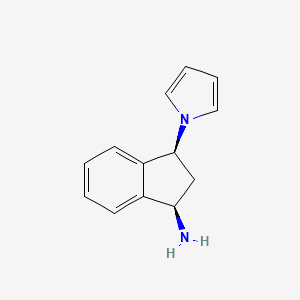
4-prop-2-enoxy-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-prop-2-enoxy-1H-quinolin-2-one: is a derivative of quinolin-2-one, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinolin-2-one core with a prop-2-enoxy substituent at the 4-position, making it a unique structure with potential for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Carbonylation: One of the methods to synthesize quinolin-2-one derivatives involves the direct carbonylation of o-alkenylanilines.
Photocatalytic Approach: Another method involves the visible light-mediated synthesis from quinoline N-oxides.
Industrial Production Methods: The industrial production of 4-prop-2-enoxy-1H-quinolin-2-one can be scaled up using the aforementioned methods, particularly the photocatalytic approach due to its efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Quinolin-2-one derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinolin-2-one ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinolin-2,4-dione derivatives.
Reduction: Formation of dihydroquinolin-2-one derivatives.
Substitution: Formation of substituted quinolin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-prop-2-enoxy-1H-quinolin-2-one is used as a starting material for the synthesis of various heterocyclic compounds, which are valuable in organic synthesis and drug discovery .
Biology: This compound has shown potential in biological studies due to its structural similarity to naturally occurring quinolines, which exhibit a range of biological activities .
Medicine: Quinolin-2-one derivatives, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial and fungal infections .
Industry: The compound is used in the development of materials with specific properties, such as fluorescence, which can be applied in various industrial processes .
Wirkmechanismus
The mechanism of action of 4-prop-2-enoxy-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
4-(allyloxy)-1,2-dihydroquinolin-2-one: This compound shares a similar structure but differs in the saturation of the quinoline ring.
Quinolin-2,4-dione: Another related compound with different oxidation states at the 2 and 4 positions.
Uniqueness: 4-prop-2-enoxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinolin-2-one derivatives .
Eigenschaften
CAS-Nummer |
42997-26-2 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
4-prop-2-enoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-2-7-15-11-8-12(14)13-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,13,14) |
InChI-Schlüssel |
JLLZTZRBEFPDPA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC(=O)NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
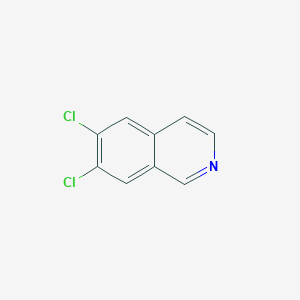
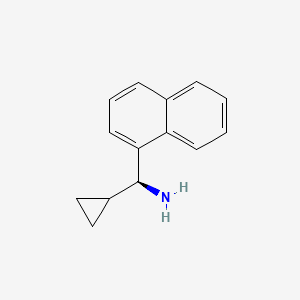


![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
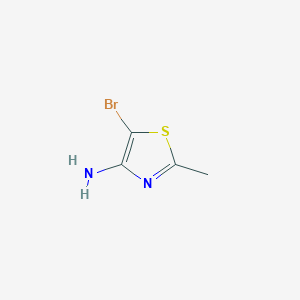

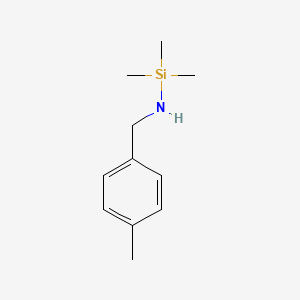
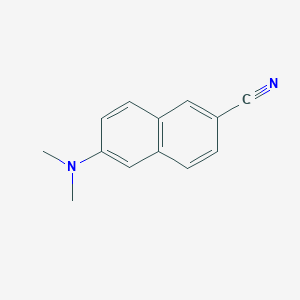
![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)


